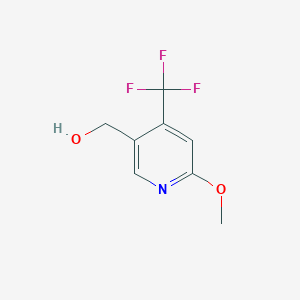
(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanol
Descripción general
Descripción
(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanol is a useful research compound. Its molecular formula is C8H8F3NO2 and its molecular weight is 207.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanol is a pyridine derivative characterized by the presence of a methoxy group and a trifluoromethyl group, which significantly influence its biological activity. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its diverse biological effects, including antimicrobial, anti-inflammatory, and antiparasitic properties.
- Molecular Formula : C7H6F3N1O2
- Molecular Weight : 191.15 g/mol
- IUPAC Name : this compound
- Structural Features : The trifluoromethyl group enhances lipophilicity, potentially affecting bioavailability and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism involves the disruption of bacterial cell membrane integrity.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | X µg/mL | Disruption of cell membrane integrity |
| Escherichia coli | Y µg/mL | Inhibition of cell wall synthesis |
| Pseudomonas aeruginosa | Z µg/mL | Membrane destabilization |
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The specific pathways affected include the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
Case Study: NF-kB Pathway Inhibition
A study investigating the effects of this compound on TNF-alpha induced inflammation in macrophages showed a marked reduction in cytokine production, indicating its potential as an anti-inflammatory agent.
Antiparasitic Activity
The compound has also been explored for its antiparasitic properties , particularly against Plasmodium falciparum, the causative agent of malaria. Initial assays suggest that it may act by targeting specific enzymes involved in the parasite's lifecycle.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. The presence of both methoxy and trifluoromethyl groups enhances its chemical reactivity and biological profile. SAR studies indicate that modifications to these functional groups can lead to variations in potency and selectivity against different biological targets .
Propiedades
IUPAC Name |
[6-methoxy-4-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-14-7-2-6(8(9,10)11)5(4-13)3-12-7/h2-3,13H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKQAOFZLCKERI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














